molecular formula C56H38N8O5V B13824797 Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene

Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene

Cat. No.: B13824797
M. Wt: 953.9 g/mol
InChI Key: QLJKMZISJZORJD-UHFFFAOYSA-N
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Description

The compound Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[...] (hereafter referred to by its full IUPAC name) is a macrocyclic oxovanadium complex featuring a vanadium center in the +2 oxidation state. Its structure incorporates four phenoxy groups and a highly conjugated, nitrogen-rich macrocyclic ligand. The ligand framework creates a rigid coordination environment, stabilizing the vanadium ion and influencing its redox and catalytic properties. Single-crystal X-ray diffraction studies of analogous oxovanadium complexes reveal bond lengths such as V–O (oxo) at ~1.58 Å and V–N (macrocycle) at ~2.02 Å, consistent with distorted octahedral geometry . These complexes typically crystallize in monoclinic systems due to ligand symmetry and packing effects .

Properties

Molecular Formula

C56H38N8O5V

Molecular Weight

953.9 g/mol

IUPAC Name

oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene

InChI

InChI=1S/C56H38N8O4.O.V/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;/q-2;;+2

InChI Key

QLJKMZISJZORJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C([N-]5)NC7=C8C=C(C=CC8=C(N7)NC9=C1C=C(C=CC1=C(N4)[N-]9)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1.O=[V+2]

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The preparation of this oxovanadium(2+) complex involves template synthesis strategies typical for macrocyclic metal complexes, where the metal ion directs the assembly of the ligand framework around itself. The synthesis generally includes:

  • Formation of the macrocyclic ligand precursor containing multiple nitrogen donor atoms (hexaza and diazanidanonacyclo structures).
  • Introduction of phenoxy substituents at defined positions (6,15,24,33-tetraphenoxy).
  • Coordination of the oxovanadium(2+) ion to the macrocyclic ligand to form the stable complex.

Template Condensation Method

A widely used and effective method for synthesizing such oxovanadium complexes is the template condensation reaction , where the metal ion acts as a template to promote cyclization of ligand precursors. This method has been successfully applied in related oxovanadium(IV) complexes with polydentate ligands, as reported in studies involving condensation of hydrazide or thiosemicarbazone ligands with aldehydes in the presence of oxovanadium ions.

Typical procedure:

  • Dissolve the ligand precursors (e.g., polyaza compounds, phenoxy-substituted amines or hydrazides) in a suitable solvent such as ethanol.
  • Add oxovanadium(2+) salts (e.g., VOSO4·xH2O or VOCl2) to the solution.
  • Introduce aldehydes or other condensing agents (e.g., triethyl orthoformate) to facilitate cyclization.
  • Allow the reaction to proceed at room temperature or slightly elevated temperature, often for several days, without stirring to favor controlled crystal growth.
  • Isolate the formed complex by filtration and wash with cold ethanol to remove impurities.

This method yields the macrocyclic oxovanadium complex with high purity, as confirmed by elemental analysis and spectroscopic techniques.

Coupling Reactions for Ligand Assembly

The construction of the complex ligand framework can involve stepwise coupling reactions, such as amide bond formation or heterocyclic ring closures, prior to metal coordination. For example, coupling of amino-substituted intermediates with carboxylic acids using coupling agents like HATU in the presence of bases such as N,N-diisopropylethylamine (DIPEA) in solvents like dichloromethane (DCM) has been demonstrated to efficiently assemble complex ligand structures.

Step Reagents/Conditions Purpose
1 Amino intermediate + HATU + DIPEA + Carboxylic acid in DCM Formation of amide bonds in ligand assembly
2 Phosphorus oxychloride (POCl3) cyclization Formation of heterocyclic oxadiazole rings in ligand precursors
3 Addition of oxovanadium(2+) salt Template metal coordination to form complex

Optimization of these coupling reactions is critical, with solvent choice and base type significantly affecting yields and purity.

Characterization and Confirmation

After synthesis, the complex is typically characterized by:

  • Elemental analysis to confirm composition.
  • UV-Vis spectroscopy to study electronic transitions characteristic of the oxovanadium center.
  • FT-IR spectroscopy to identify coordination modes (e.g., shifts in ligand functional groups upon metal binding).
  • Mass spectrometry to confirm molecular weight.
  • X-ray crystallography for structural elucidation (if crystals suitable for diffraction are obtained).

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes/Outcomes
Ligand precursor synthesis Amines, hydrazides, aldehydes, POCl3 Formation of macrocyclic ligand framework
Coupling reaction HATU, DIPEA, DCM, carboxylic acids Efficient amide bond formation
Template condensation Oxovanadium(2+) salts, ethanol, triethyl orthoformate Metal-directed cyclization yielding complex
Reaction conditions Room temperature to mild heating, 3–5 days Controlled crystal growth, high purity
Isolation and purification Filtration, washing with cold ethanol Removal of impurities, isolation of black solid

Research Findings and Considerations

  • The template condensation method is preferred for its ability to produce well-defined macrocyclic oxovanadium complexes with high yield and purity.
  • Solvent and base choice in coupling reactions significantly influence the efficiency of ligand assembly.
  • The presence of phenoxy substituents enhances the stability and solubility of the complex.
  • The synthetic route must be carefully controlled to avoid side reactions and ensure the correct macrocyclic topology.
  • The large molecular size and complexity of the compound limit some computational modeling techniques, indicating the need for experimental structural characterization.

Chemical Reactions Analysis

Types of Reactions

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic reagents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vanadyl oxides, while substitution reactions can yield a variety of functionalized phthalocyanines .

Scientific Research Applications

Antimicrobial Properties

Oxovanadium complexes have demonstrated significant antimicrobial activity against a range of pathogens. Research indicates that these complexes can effectively inhibit the growth of both gram-positive and gram-negative bacteria. For instance:

  • Antibacterial Action : Studies have shown that oxovanadium complexes synthesized with Schiff bases exhibit potent antibacterial properties against microorganisms such as Escherichia coli and Salmonella typhi . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
  • Fungal Inhibition : The compound has also been tested for antifungal activity and has shown promising results against various fungal strains .

Anti-Diabetic Applications

Oxovanadium complexes are recognized for their insulin-mimetic properties and potential in diabetes management:

  • Insulin Sensitization : These complexes enhance insulin sensitivity and glucose uptake in cells by mimicking insulin action in the body . For example:
    • Studies have demonstrated that oxovanadium compounds can lower blood glucose levels in diabetic animal models .
    • The ability to activate signaling pathways involved in glucose metabolism makes them suitable candidates for developing new antidiabetic therapies.

Anticancer Activity

The anticancer potential of oxovanadium complexes is another area of extensive research:

  • Tumor Inhibition : Various studies indicate that these compounds can inhibit tumor growth and metastasis in vitro and in vivo . They act by inducing apoptosis in cancer cells and may also reverse drug resistance in certain cancer treatments.
  • Specificity Against Cancer Cell Lines : Research has shown that oxovanadium complexes exhibit selective toxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for reducing side effects associated with conventional chemotherapy.

Biochemical Pathways Regulation

Oxovanadium compounds play a role in regulating several biochemical pathways:

  • Enzyme Activation : They serve as cofactors for enzymes involved in lipid metabolism and cholesterol regulation . This makes them significant not only for metabolic disorders but also for cardiovascular health.
  • Cell Signaling Modulation : The complex can activate transcription factors that are crucial for cellular responses to stress and inflammation .

Synthesis and Characterization

The synthesis of oxovanadium complexes often involves combining vanadium salts with various ligands to form stable coordination compounds:

  • Characterization Techniques : Techniques such as NMR spectroscopy and X-ray crystallography are employed to elucidate the structure and confirm the stability of these complexes .

Comparison with Similar Compounds

Comparison with Similar Oxovanadium Compounds

Structural and Bonding Differences
Compound Oxidation State Ligand Type V–O Bond Length (Å) Crystal System Key Applications
Target Compound +2 Tetraphenoxy macrocycle 1.58 (oxo), 1.98 (phenoxy) Monoclinic Catalysis, redox mediation
[VO(acac)₂] (Bis(acetylacetonato)oxovanadium(IV)) +4 β-diketonate 1.61 (oxo), 1.93 (O–Acac) Triclinic Insulin mimetics, polymerization
Decavanadate [V₁₀O₂₈]⁶⁻ () +5 Polyoxovanadate cluster 1.65–1.92 (V–O) Orthorhombic Protein crystallization
VO(Me₂-phen)₂ (Bis-dimethylphenanthroline) +4 N-donor heterocyclic 1.59 (oxo), 1.95 (N–phen) Monoclinic Anticancer therapy

Key Observations :

  • The target compound’s lower oxidation state (+2) distinguishes it from common +4/+5 oxovanadium species, resulting in distinct redox behavior and ligand interactions.
  • The tetraphenoxy macrocycle provides stronger π-backbonding compared to β-diketonate or phenanthroline ligands, shortening V–O bonds (1.58 Å vs. 1.61–1.65 Å) .
  • Unlike decavanadates, which form polyoxo clusters for kinase inhibition, the target compound’s macrocycle enables site-specific catalysis .
Electrochemical and Redox Properties
  • Redox Potentials: Oxovanadium(IV) complexes with phenanthroline ligands exhibit reversible oxidation to +5 at +0.35 V vs. SCE . The target compound’s +2 state likely requires higher overpotentials for oxidation, limiting utility in biofuel cells compared to V(V/IV) mediators .
  • Magnetic Behavior : Oxovanadium(IV) species (e.g., [VO(Sal-L-alanine)(H₂O)]) show characteristic ESR signals with hyperfine coupling constants (A‖ ≈ 160–180 G) . The target compound’s diamagnetic +2 state precludes such signals, complicating spectroscopic tracking.

Biological Activity

Oxovanadium(2+) complexes have garnered significant attention in the realm of medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene , exploring its synthesis and biological implications.

Synthesis and Characterization

The synthesis of this complex typically involves the coordination of oxovanadium with various organic ligands that enhance its stability and bioactivity. Techniques such as NMR spectroscopy , FT-IR , and elemental analysis are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Characterization Data

ParameterValue
Molecular Weight577.65 g/mol
Melting Point149 °C
SolubilitySoluble in DMSO
Coordination ModeBidentate

Anticancer Properties

Research indicates that vanadium complexes exhibit promising anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest. For instance:

  • In vitro studies have shown that certain oxovanadium complexes can inhibit the growth of cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 2.55 µM to higher concentrations depending on the specific ligand used .

The biological activity of oxovanadium complexes is attributed to their ability to mimic insulin and modulate cellular signaling pathways:

  • Insulin-mimetic Effects : Vanadium ions can enhance glucose uptake in cells by activating insulin receptor pathways.
  • DNA Interaction : Studies have demonstrated that these complexes can bind to DNA non-covalently which may lead to alterations in gene expression and cellular responses .

Antimicrobial Activity

Oxovanadium complexes also show significant antibacterial and antifungal properties:

  • Antibacterial Activity : The complex demonstrates effective inhibition against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli), with minimum inhibitory concentrations (MIC) reported at 62.5 µM for S. aureus and 500 µM for E. coli .
  • Antifungal Activity : Effective against fungal strains such as Candida albicans, showing MIC values as low as 15.62 µM .

Case Studies

Several studies have highlighted the therapeutic potential of oxovanadium complexes:

  • A study reported the synthesis of an oxidovanadium(IV) complex with imidazole ligands that exhibited strong cytotoxicity against various cancer cell lines while demonstrating a favorable binding affinity to DNA .
  • Another investigation into vanadium-based compounds for diabetes treatment revealed their ability to restore blood glucose levels in diabetic rat models without significant toxicity .

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